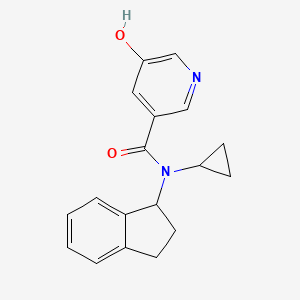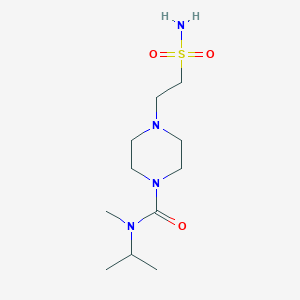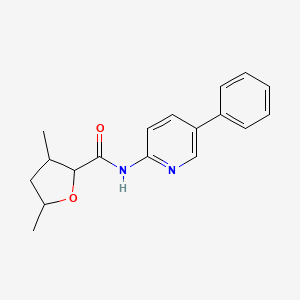![molecular formula C13H23NO4S B7124089 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane](/img/structure/B7124089.png)
2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[42103,7]nonane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxy groups: Methoxylation reactions are used to introduce the methoxy groups at specific positions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane is unique due to its specific functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-8(7-17-2)19(15,16)14-6-10-4-9-5-11(10)12(14)13(9)18-3/h8-13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKLYFQNAFUKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)N1CC2CC3CC2C1C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid](/img/structure/B7124007.png)
![(3-Cyclopentyloxyphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7124013.png)
![3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one](/img/structure/B7124024.png)
![2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile](/img/structure/B7124032.png)
![1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7124045.png)

![3-[1-(2,6-Difluorophenyl)ethyl]-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole](/img/structure/B7124061.png)

![2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B7124073.png)

![5-[[Methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]thiophene-3-carboxamide](/img/structure/B7124091.png)
![3-methyl-5-[(2R)-2-(methylsulfonylmethyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B7124095.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B7124099.png)

